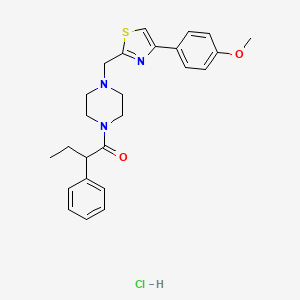

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a useful research compound. Its molecular formula is C25H30ClN3O2S and its molecular weight is 472.04. The purity is usually 95%.

BenchChem offers high-quality 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Applications

Compounds like Hoechst 33258, which shares a structural similarity in terms of containing a piperazine moiety and aromatic rings, are known to bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic makes them useful in cellular biology for DNA staining, flow cytometry, and the analysis of plant chromosomes, among other applications. Such compounds also find utility as radioprotectors and topoisomerase inhibitors, serving as a starting point for rational drug design and as model systems to investigate DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Metabolism and Pharmacokinetics

Arylpiperazine derivatives, which are structurally related to the compound , have been extensively studied for their metabolism, particularly their CYP3A4-dependent N-dealkylation to 1-aryl-piperazines. These metabolites exhibit a variety of serotonin receptor-related effects in humans and animals. The extensive tissue distribution, including the brain, and the variability in metabolite-to-parent drug ratios among individuals highlight the importance of these compounds in pharmacological studies and drug development (Caccia, 2007).

Therapeutic Potential and Drug Design

The structural features of arylcycloalkylamines, including phenyl piperidines and piperazines, are crucial pharmacophoric groups in antipsychotic agents. These features contribute to the potency and selectivity of binding affinity at D2-like receptors, underscoring the role of arylalkyl substituents in enhancing these properties. This information aids in the design of new therapeutic agents targeting neurological disorders (Sikazwe et al., 2009).

Drug Safety and Toxicology

Understanding the safety profile and potential toxicological risks of novel opioids and other pharmacologically active compounds is critical. Studies on compounds like MT-45, which may share pharmacokinetic or dynamic properties with the subject compound, emphasize the need for comprehensive evaluations to determine their desired and unwanted effects, dependency potential, and implications for human health (Siddiqi et al., 2015).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .

Mode of Action

Nevertheless, thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

properties

IUPAC Name |

1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2S.ClH/c1-3-22(19-7-5-4-6-8-19)25(29)28-15-13-27(14-16-28)17-24-26-23(18-31-24)20-9-11-21(30-2)12-10-20;/h4-12,18,22H,3,13-17H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHVEKDWHAPFKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((4-(4-Methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)

![N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2383068.png)

![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)

![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)